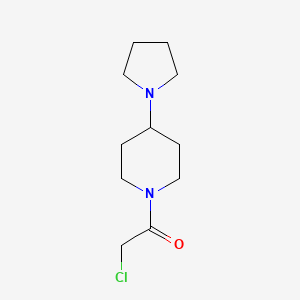![molecular formula C10H12OS B7871692 4-[(Cyclopropylmethyl)sulfanyl]phenol](/img/structure/B7871692.png)
4-[(Cyclopropylmethyl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclopropylmethyl)sulfanyl]phenol is an organic compound with the molecular formula C10H12OS. It is characterized by a phenol group substituted with a cyclopropylmethyl sulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)sulfanyl]phenol typically involves the reaction of cyclopropylmethyl chloride with 4-mercaptophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-mercaptophenol attacks the electrophilic carbon of cyclopropylmethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclopropylmethyl)sulfanyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(Cyclopropylmethyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-[(Cyclopropylmethyl)sulfanyl]phenol depends on its specific applicationThese interactions can affect molecular pathways and targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylsulfanylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
4-Ethylsulfanylphenol: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
4-Propylsulfanylphenol: Similar structure but with a propyl group instead of a cyclopropylmethyl group
Uniqueness
The uniqueness of 4-[(Cyclopropylmethyl)sulfanyl]phenol lies in the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to its analogs.
Propiedades
IUPAC Name |
4-(cyclopropylmethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLMGZCDJPJOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7871633.png)
amine](/img/structure/B7871639.png)
![N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B7871644.png)




![1-[4-(3-Nitrophenoxy)phenyl]-ethanone](/img/structure/B7871700.png)


![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7871726.png)
